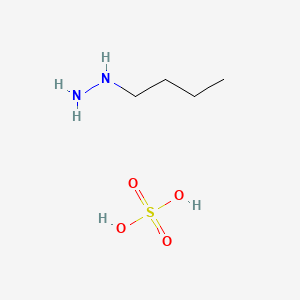

Hydrazine, butyl-, sulfate

Description

Historical Context and Development of Hydrazine (B178648) Derivatives in Organic Chemistry

The journey into hydrazine chemistry began in the 19th century. While German chemist Emil Fischer is credited with the discovery of phenylhydrazine (B124118) in 1875, it was Theodor Curtius who first synthesized hydrazine itself in 1887. hydrazine.comwikipedia.org Fischer's work on hydrazine derivatives, however, proved crucial in various organic syntheses. acs.org The initial synthesis of hydrazine was achieved by treating organic diazides with dilute sulfuric acid, yielding hydrazine sulfate (B86663). wikipedia.org

The development of synthetic methods for hydrazine derivatives, such as the Olin Raschig process in 1907 for the production of hydrazine, paved the way for more extensive research and application. hydrazine.com Throughout the 20th century, the significance of hydrazine and its derivatives grew, finding use in a wide range of fields from rocket propellants to pharmaceuticals and agricultural chemicals. researchgate.net The synthesis of various alkylhydrazines, including butylhydrazine (B1329735), became an area of interest for creating novel compounds with specific functionalities. wikipedia.org

Significance of Alkylhydrazine Salts in Contemporary Chemical Synthesis

Alkylhydrazine salts, such as butylhydrazine sulfate, are important intermediates in modern organic synthesis. google.com The salt form often provides better stability and handling characteristics compared to the free base. These compounds serve as versatile building blocks for the creation of more complex molecules.

One of the primary applications of alkylhydrazines is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. ontosight.ai They are also utilized as reducing agents in various chemical reactions. ontosight.ai The reactivity of the N-N bond and the presence of the alkyl group allow for a range of chemical transformations, making them valuable tools for synthetic chemists. researchgate.net For instance, methods for the direct reductive alkylation of hydrazine derivatives have been developed to produce various N-alkylhydrazine compounds efficiently. organic-chemistry.org

Scope and Research Focus on Butylhydrazine Sulfate in Academic Investigations

Academic research on butylhydrazine sulfate has touched upon several areas, primarily focusing on its synthesis and its biological effects. Early research documented the synthesis of n-butylhydrazine through reactions involving n-butyl sulfate. umich.edu

More recent scientific investigations have explored the metabolic pathways of alkylhydrazines. For example, studies have shown that monoalkylhydrazines, including butylhydrazine, can be converted to their corresponding hydrocarbons by microsomal enzyme systems in rats. oregonstate.edu Research has also delved into the mutagenic and carcinogenic properties of various hydrazine derivatives, with some studies including butylhydrazine derivatives in their scope. jst.go.jp The analytical determination of hydrazines, including butylhydrazine, in various samples is another area of academic inquiry, with liquid chromatography being a key technique. researchgate.net

| Property | Value |

| Chemical Formula | C₄H₁₂N₂·H₂SO₄ ontosight.ai |

| Molecular Weight | 186.23 g/mol chemsrc.com |

| Appearance | White crystalline solid ontosight.ai |

| Melting Point | Approximately 115-120°C ontosight.ai |

| Solubility | Soluble in water ontosight.ai |

Properties

CAS No. |

70082-35-8 |

|---|---|

Molecular Formula |

C4H14N2O4S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

butylhydrazine;sulfuric acid |

InChI |

InChI=1S/C4H12N2.H2O4S/c1-2-3-4-6-5;1-5(2,3)4/h6H,2-5H2,1H3;(H2,1,2,3,4) |

InChI Key |

MKNWGFVPSYUCNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNN.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Butylhydrazine Sulfate

Precursor Synthesis and Derivatization Approaches

The foundational step in producing butylhydrazine (B1329735) sulfate (B86663) is the synthesis of the butylhydrazine molecule itself. This process often involves the alkylation of hydrazine (B178648) or its derivatives. A common strategy employs the use of a protecting group to control the degree of alkylation and prevent the formation of undesired di-substituted products.

A prevalent method for the synthesis of alkylhydrazines, such as butylhydrazine, involves a Boc-protection strategy. google.com This approach begins with the reaction of hydrazine hydrate (B1144303) with Boc anhydride (B1165640) to form Boc hydrazine. google.com This intermediate is then reacted with a butyl-containing compound, such as n-butyl bromide, to yield Boc-protected n-butylhydrazine. google.com The final step in obtaining the free base is the removal of the Boc protecting group. This method provides a controlled route to the desired mono-alkylated hydrazine. For instance, the synthesis of n-butyl hydrazine hydrochloride has been reported with a yield of 75% and a purity of over 98% using n-butyl bromide as the alkylating agent in a similar multi-step synthesis. google.com

The synthesis of other isomers, such as tert-butylhydrazine (B1221602), can also be achieved through various routes. One approach involves the reaction of hydrazine monohydrohalide with a tertiary butyl halide. google.com Another method describes the direct reaction of hydrazine salts of a hydrohalogenic acid with tertiary butanol. google.com These methods can be adapted to produce the specific butylhydrazine isomer required for subsequent sulfation.

Table 1: Synthesis of Butylhydrazine Precursors

| Precursor | Starting Materials | Key Reagents | Reported Yield | Purity |

|---|---|---|---|---|

| n-Butylhydrazine Hydrochloride | Hydrazine hydrate, n-butyl bromide | Boc anhydride | 75% | >98% |

| tert-Butylhydrazine Hydrochloride | Hydrazine monohydrohalide, tert-butyl halide | - | - | - |

| tert-Butylhydrazine Hydrochloride | Hydrazine salt of hydrohalogenic acid, tert-butanol | Hydrazine dihydrohalogenide or hydrogen halide | - | - |

Direct Sulfation and Salt Formation Techniques

Once the butylhydrazine free base is synthesized, the next critical step is its conversion to the sulfate salt. This is typically achieved through a direct reaction with sulfuric acid. The process is analogous to the formation of other hydrazine salts, such as hydrazine sulfate itself. google.comyoutube.comprepchem.com

The formation of butylhydrazine sulfate is an acid-base reaction where the basic butylhydrazine reacts with sulfuric acid. In a typical procedure, the synthesized butylhydrazine would be dissolved in a suitable solvent, and a stoichiometric amount of sulfuric acid would be added, often dropwise and with cooling, to control the exothermic reaction. The resulting butylhydrazine sulfate salt, being less soluble in the organic solvent, would then precipitate out of the solution and could be collected by filtration.

A general method for preparing hydrazine sulfate involves dissolving hydrazine hydrate in water and then slowly adding concentrated sulfuric acid. google.com This process is highly exothermic and requires careful temperature control. The resulting hydrazine sulfate crystallizes upon cooling and can be purified by recrystallization. A similar principle would be applied for the sulfation of butylhydrazine, likely with adjustments to the solvent system to accommodate the less polar butyl group.

The optimization of reaction conditions is crucial for maximizing the yield and purity of butylhydrazine sulfate. Key parameters to consider include the reaction temperature, the concentration of the reactants, the choice of solvent, and the rate of addition of sulfuric acid. For instance, in the synthesis of pyrazole (B372694) derivatives from hydrazine hydrate, it was observed that reaction temperature and the molar ratio of reactants significantly influence the product yield. researchgate.net

For the sulfation of butylhydrazine, maintaining a low temperature during the addition of sulfuric acid is important to prevent potential side reactions and decomposition. The choice of solvent will depend on the solubility of both the butylhydrazine free base and the resulting sulfate salt. A solvent in which the free base is soluble but the sulfate salt is not is ideal for facilitating product isolation. Post-reaction, purification techniques such as recrystallization from a suitable solvent system, for example, an ethanol-water mixture, can be employed to achieve high purity. orgsyn.org

Table 2: Optimization Parameters for Sulfation Reactions

| Parameter | Importance | Typical Conditions |

|---|---|---|

| Temperature | Controls reaction rate and minimizes side reactions | 0-25°C during acid addition |

| Solvent | Affects solubility of reactants and product | Alcohols (e.g., isopropanol, ethanol), water, or mixtures |

| Reactant Concentration | Influences reaction kinetics and product precipitation | Stoichiometric amounts of butylhydrazine and sulfuric acid |

| Rate of Acid Addition | Manages exothermicity of the reaction | Slow, dropwise addition |

| Purification Method | Ensures high purity of the final product | Recrystallization |

Alternative Synthetic Routes to Butylhydrazine Sulfate

While the direct alkylation of protected hydrazine followed by sulfation is a common approach, alternative routes to alkylhydrazine derivatives exist and could potentially be adapted for the synthesis of butylhydrazine sulfate. One such method is the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org This one-pot method utilizes α-picoline-borane for the reductive alkylation and has been applied to the synthesis of active pharmaceutical ingredients. organic-chemistry.org Adapting this method could provide a more streamlined process for the synthesis of butylhydrazine, which could then be converted to the sulfate salt.

Another potential route could involve the hydrolysis of a suitable precursor. For example, the synthesis of hydrazine sulfate can be achieved by the hydrolysis of ketazines with sulfuric acid. youtube.com A similar strategy could be envisioned where a butyl-substituted ketazine is hydrolyzed to yield butylhydrazine, which would then react in situ with sulfuric acid to form the desired sulfate salt.

Scalable Production Methods for Butylhydrazine Sulfate

For the production of butylhydrazine sulfate on a larger scale, the efficiency and safety of the synthetic process are paramount. The Boc-protection strategy, while effective, may not be the most cost-effective for large-scale production due to the expense of Boc anhydride. Therefore, alternative scalable methods are of interest.

A process for the preparation of tertiary butyl hydrazine hydrochloride has been described that reacts hydrazine monohydrochloride with tertiary butanol in the presence of hydrazine dihydrochloride (B599025) or hydrogen chloride. google.com This method avoids the use of protecting groups and utilizes readily available starting materials, making it potentially more suitable for industrial-scale synthesis. Following the formation of the butylhydrazine salt, a neutralization step to liberate the free base, followed by distillation and subsequent sulfation, could be a viable scalable route.

The direct synthesis of hydrazine sulfate from sulfuric acid and a ketazine solution has also been patented, highlighting a method that is simple, provides high purity, and is easy to separate, making it suitable for industrial production. google.com Adapting such a process to a butyl-substituted analogue could offer a scalable and efficient manufacturing process for butylhydrazine sulfate.

Mechanistic Investigations of Butylhydrazine Sulfate Reactions

Role of the Hydrazinium (B103819) Cation in Reaction Pathways

Butylhydrazine (B1329735) sulfate (B86663) is the salt formed from the protonation of butylhydrazine by sulfuric acid. In this salt, the active chemical species is the butylhydrazinium cation, [CH₃(CH₂)₃NH₂NH₂]⁺. The protonation of the more basic amino group significantly alters the chemical nature of the butylhydrazine molecule, transforming it from a nucleophile into an electrophilic species.

The primary role of the butylhydrazinium cation in reaction pathways is as a proton donor . With a pKa value typical for alkylhydrazinium ions, it can participate in acid-base reactions, protonating other species in the reaction mixture. This proton transfer can be the initial step in acid-catalyzed reactions, such as the hydrolysis of esters or the rearrangement of certain organic molecules. The efficiency of this proton transfer is dependent on the basicity of the substrate.

In addition to its role as a Brønsted-Lowry acid, the butylhydrazinium cation can also act as an electrophile , although its electrophilicity is moderate. The positively charged nitrogen atom can attract nucleophiles, potentially leading to substitution or addition reactions, though this is less common than its role as a proton donor. The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions. For instance, in the presence of a strong base, the butylhydrazinium cation will be deprotonated to regenerate the nucleophilic butylhydrazine, which can then participate in reactions such as the Wolff-Kishner reduction of carbonyl compounds.

The butyl group, being an electron-donating alkyl group, slightly influences the acidity of the hydrazinium moiety through an inductive effect. This effect is generally modest but can be observed when comparing the reactivity of a series of alkylhydrazinium cations.

Table 1: Illustrative pKa Values of Substituted Hydrazinium Ions

| Hydrazinium Cation | pKa |

| Hydrazinium (N₂H₅⁺) | 8.10 |

| Methylhydrazinium | 8.07 |

| Ethylhydrazinium | 7.99 |

| Butylhydrazinium | ~7.95 (estimated) |

Note: The pKa value for butylhydrazinium is an estimate based on the trend of alkyl substitution.

Influence of the Sulfate Counterion on Chemical Reactivity and Selectivity

The primary role of the sulfate counterion is to maintain charge neutrality in the solid state and in solution. In many organic reactions, it is considered a spectator ion , meaning it does not directly participate in the covalent bond-making or bond-breaking steps of the primary reaction mechanism. Its low nucleophilicity is advantageous in many synthetic applications, as it does not compete with other nucleophiles present in the reaction mixture, thus leading to higher selectivity for the desired reaction pathway.

However, the sulfate counterion can exert an indirect influence on the reaction environment. In non-polar solvents, the butylhydrazinium cation and the sulfate anion may exist as a tight ion pair , which can reduce the effective concentration of the free cation and thereby lower the reaction rate. In more polar solvents, the ions are more effectively solvated and exist as solvent-separated ion pairs or free ions, leading to increased reactivity.

Furthermore, the sulfate ion can influence the ionic strength of the reaction medium, which can have a subtle effect on reaction rates, particularly for reactions that proceed through charged transition states. While generally considered non-coordinating, in specific enzymatic or metal-catalyzed reactions, the sulfate ion has been observed to interact with catalytic sites, although such a role in typical organic transformations involving butylhydrazine sulfate is not prominent.

Stereoelectronic Effects in Butylhydrazine Sulfate Mediated Transformations

Stereoelectronic effects, which encompass the influence of orbital alignment and electronic distribution on the geometry and reactivity of molecules, are crucial for a detailed understanding of reaction mechanisms. In the context of butylhydrazine sulfate, these effects primarily relate to the conformation of the butyl group and the electronic properties of the hydrazinium moiety.

The parent butylhydrazine exhibits the alpha effect , where the presence of a lone pair on the adjacent nitrogen atom enhances the nucleophilicity of the reacting nitrogen beyond what would be expected based on its basicity alone. However, upon protonation to form the butylhydrazinium cation, this effect is nullified as the lone pair is engaged in a bond with a proton.

The conformational flexibility of the n-butyl group can play a role in the steric accessibility of the hydrazinium protons. Rotations around the C-C and C-N bonds can lead to various conformers, some of which may facilitate or hinder the interaction of the cation with other reactants. For instance, a gauche conformation in the butyl chain might sterically shield one of the N-H protons, leading to a degree of regioselectivity in proton transfer reactions.

In hypothetical transformations where the butylhydrazinium cation is a reactant, the orientation of the N-H bonds relative to the incoming nucleophile or outgoing leaving group would be critical. For a reaction to proceed efficiently, there must be effective overlap between the relevant frontier molecular orbitals. The anti-periplanar alignment of a breaking bond with an interacting orbital is a common stereoelectronic requirement that can influence the transition state geometry and, consequently, the activation energy of the reaction.

Table 2: Estimated Rotational Barriers in Butylhydrazinium Cation

| Bond | Estimated Rotational Barrier (kJ/mol) |

| C-C (gauche-anti) | 3.8 |

| C-N | 8.4 |

| N-N | 12.6 |

Note: These are generalized estimates for similar chemical structures.

Solvent Effects and Catalysis in Butylhydrazine Sulfate Chemistry

The choice of solvent is a critical parameter in reactions involving ionic species like butylhydrazine sulfate. Solvents can influence reaction rates and mechanisms through their ability to solvate ions, stabilize transition states, and participate directly in the reaction.

Solvent Effects:

Polar Protic Solvents (e.g., water, methanol): These solvents are highly effective at solvating both the butylhydrazinium cation and the sulfate anion through hydrogen bonding. This strong solvation stabilizes the ground state of the ionic reactant, which can increase the activation energy and slow down reactions where charge is dispersed in the transition state. However, for reactions where a charged intermediate is formed, these solvents can provide significant stabilization, thereby accelerating the reaction.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but are less effective at solvating anions. This can lead to a "naked" and more reactive sulfate anion, although its inherent low reactivity means this effect is often negligible. The solvation of the butylhydrazinium cation is generally weaker than in protic solvents, which can sometimes lead to higher reaction rates.

Non-polar Solvents (e.g., hexane, toluene): Butylhydrazine sulfate has very low solubility in these solvents. Reactions are typically heterogeneous and occur at a much slower rate. Ion pairing is significant in these media.

Catalysis: Butylhydrazine sulfate can be involved in catalytic processes in several ways. The butylhydrazinium cation can act as a Brønsted acid catalyst , protonating a substrate to make it more susceptible to nucleophilic attack.

Conversely, the deprotonated form, butylhydrazine, is a key component in catalytic transfer hydrogenation . researchgate.net In these reactions, a metal catalyst (e.g., palladium on carbon) facilitates the transfer of hydrogen from butylhydrazine to a substrate containing unsaturated bonds (e.g., alkenes, nitro groups). nih.gov The reaction proceeds through the oxidative addition of the N-H bond to the metal center, followed by the transfer of hydrogen to the substrate and the release of nitrogen gas and butane. In this context, butylhydrazine sulfate would need to be neutralized in situ to generate the active reducing agent.

Table 3: Relative Reaction Rate Constants (k_rel) for a Hypothetical Reaction in Different Solvents

| Solvent | Dielectric Constant (ε) | k_rel (Illustrative) |

| Water | 78.4 | 1 |

| Methanol | 32.7 | 5 |

| DMSO | 46.7 | 20 |

| Hexane | 1.9 | <0.01 |

Note: This table provides an illustrative example of how solvent polarity might affect the rate of a hypothetical reaction involving butylhydrazine sulfate.

Butylhydrazine Sulfate As a Synthetic Intermediate

Utility in the Construction of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of butylhydrazine (B1329735), possessing two nucleophilic nitrogen atoms, makes it an ideal building block for the synthesis of five-membered nitrogen-containing heterocyclic rings. Its application as a precursor for isoxazole (B147169) and pyrazole (B372694) derivatives is a cornerstone of its synthetic utility.

While the direct use of butylhydrazine sulfate (B86663) in isoxazole synthesis is not extensively documented, the general principles of isoxazole formation from hydrazine (B178648) derivatives provide a basis for its potential application. Isoxazoles are typically synthesized through the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com However, transformations of other nitrogen-containing heterocycles, sometimes derived from hydrazines, can also yield isoxazoles. For instance, aminopyrazoles, which can be synthesized from hydrazines, can be converted to isoxazoles under specific conditions. organic-chemistry.org The synthesis of isoxazole derivatives has also been achieved from strained bicyclic hydrazines, highlighting the versatility of hydrazine derivatives in forming this heterocyclic core. jocpr.com

A general reaction for the synthesis of isoxazoles from a 1,3-dicarbonyl compound and a hydrazine derivative (as a conceptual parallel) is outlined below:

| Reactant 1 | Reactant 2 | Product | Description |

| 1,3-Diketone | Hydroxylamine | 3,5-Disubstituted Isoxazole | The classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, where the hydroxylamine nitrogen attacks one carbonyl group, followed by cyclization and dehydration to form the isoxazole ring. |

| α,β-Unsaturated Ketone | Hydroxylamine | Isoxazoline (B3343090) (intermediate) | The reaction can also proceed with α,β-unsaturated ketones, typically forming an isoxazoline intermediate which can then be oxidized to the corresponding isoxazole. |

The synthesis of pyrazole derivatives using alkylhydrazines, such as tert-butylhydrazine (B1221602) (a close structural analog of butylhydrazine), is a well-established synthetic route. nih.govmdpi.comorganic-chemistry.org The reaction typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with the alkylhydrazine. The regioselectivity of this reaction, which determines the substitution pattern on the resulting pyrazole ring, can be influenced by factors such as the nature of the substituents on the dicarbonyl compound and the reaction conditions, including the solvent.

For example, the reaction of an unsymmetrical 1,3-diketone with butylhydrazine can theoretically yield two regioisomeric pyrazoles. The steric hindrance of the butyl group plays a significant role in directing the initial nucleophilic attack of the substituted nitrogen atom to the less sterically hindered carbonyl group of the diketone. mdpi.com The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.

A representative reaction scheme for the synthesis of a 1-butylpyrazole derivative is as follows:

| Reactant 1 | Reactant 2 | Product | Key Features |

| 1,3-Diketone (e.g., Acetylacetone) | Butylhydrazine | 1-Butyl-3,5-dimethylpyrazole | A straightforward condensation reaction leading to a symmetrically substituted pyrazole. |

| Unsymmetrical 1,3-Diketone | Butylhydrazine | Mixture of 1-Butyl-3-R1-5-R2-pyrazole and 1-Butyl-3-R2-5-R1-pyrazole | The regioselectivity is dependent on steric and electronic factors of the R1 and R2 groups. |

Role in the Synthesis of Carbamate (B1207046) and Carboxamide Structures

The nucleophilic nature of the hydrazine nitrogens in butylhydrazine allows for its participation in reactions to form carbamate and carboxamide linkages.

Carbamates can be synthesized through the reaction of an amine with an isocyanate. wikipedia.org In this context, butylhydrazine can act as the amine component, reacting with an isocyanate to form a butylhydrazine-1-carboxamide derivative. The reaction proceeds via the nucleophilic attack of one of the hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the isocyanate.

Similarly, carboxamides are readily formed by the reaction of an amine with an acyl chloride. studymind.co.uklibretexts.orgmsu.edukhanacademy.org Butylhydrazine can react with acyl chlorides, with one of the nitrogen atoms attacking the acyl carbon, leading to the formation of a 1-butyl-2-acylhydrazide.

| Reactant 1 | Reactant 2 | Product | Functional Group Formed |

| Butylhydrazine | Isocyanate (R-N=C=O) | 1-Butylhydrazine-1-carboxamide | Carbamate derivative |

| Butylhydrazine | Acyl Chloride (R-COCl) | 1-Butyl-2-acylhydrazide | Carboxamide derivative |

Applications in C-N Bond Formation and Functionalization

Butylhydrazine sulfate is a valuable reagent for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. The hydrazine moiety provides two nucleophilic nitrogen centers that can participate in various C-N bond-forming reactions. These reactions are crucial for the synthesis of a wide array of nitrogen-containing compounds. organic-chemistry.org

One common application is in reductive amination reactions. While not directly involving the sulfate salt, butylhydrazine can react with aldehydes and ketones to form hydrazones, which can then be reduced to the corresponding alkylated hydrazines. This process effectively creates a new C-N bond. Furthermore, radical-mediated reactions involving hydrazine substrates have been shown to facilitate C-N bond formation through self-coupling and cross-coupling reactions. nih.gov

Multicomponent Reactions Involving Butylhydrazine Sulfate

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic strategies. Hydrazine derivatives have been successfully employed as one of the components in various MCRs, particularly in isocyanide-based MCRs like the Ugi reaction. nih.govresearchgate.netwikipedia.orgsciepub.commdpi.com

In a typical Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org By using a protected form of hydrazine, such as N-Boc-hydrazine, it can serve as the amine component. The resulting Ugi product can then undergo post-cyclization modifications to generate diverse heterocyclic scaffolds. nih.govresearchgate.net While specific examples utilizing butylhydrazine sulfate are not prevalent, the established reactivity of protected hydrazines in Ugi-type reactions suggests the potential for butylhydrazine to be incorporated into such synthetic schemes, likely after appropriate protection of one of the nitrogen atoms to control reactivity.

Computational and Theoretical Studies on Butylhydrazine Sulfate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For butylhydrazine (B1329735) sulfate (B86663), which exists as an ionic pair ([CH₃(CH₂)₃NH₂NH₃]⁺[HSO₄]⁻), computational methods such as Density Functional Theory (DFT) are invaluable for this analysis.

Research findings from computational studies on analogous hydrazine (B178648) derivatives indicate that methods like DFT with functionals such as B3LYP or M05-2X, combined with basis sets like 6-31G(d,p), provide reliable geometries and electronic properties. imist.ma In the case of the butylhydrazinium cation, the presence of the butyl group, an electron-donating alkyl substituent, influences the charge distribution across the hydrazinium (B103819) moiety.

The positive charge is not localized on a single atom but is distributed across the -NH₂NH₃⁺ group. The butyl group's inductive effect slightly increases the electron density on the adjacent nitrogen atom, which can subtly affect the N-N bond length and the acidity of the N-H protons compared to unsubstituted hydrazinium sulfate.

Key electronic parameters that can be calculated include atomic charges, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO is typically localized on the N-N sigma bond and the nitrogen lone pairs, indicating these are the primary sites for oxidation or electron donation. The LUMO is generally distributed over the acidic protons of the -NH₃⁺ group, marking them as the likely sites for nucleophilic attack or deprotonation. The MEP map visually represents the charge distribution, highlighting the electropositive regions around the ammonium (B1175870) protons and the electronegative region associated with the sulfate anion.

Molecular Dynamics Simulations of Reactivity and Conformations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For butylhydrazine sulfate, MD simulations can model the behavior of the butylhydrazinium cation and the bisulfate anion, particularly in a solvent like water.

Furthermore, MD simulations are crucial for understanding the solvation structure around the ionic pair. They can characterize the hydrogen bonding network between the -NH₂NH₃⁺ and HSO₄⁻ ions and the surrounding water molecules. The simulations would likely show a well-defined hydration shell around the charged groups, with water molecules oriented to form hydrogen bonds with the N-H protons and the oxygen atoms of the bisulfate ion. The dynamics of these water molecules and the stability of the ion pair can be analyzed to understand its behavior in solution. Such simulations have been effectively used to study the hydration and diffusion of hydrazine in aqueous solutions under various conditions.

Quantum Chemical Prediction of Reaction Mechanisms and Energetics

Quantum chemical calculations are essential for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. sci-hub.box These methods can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of how a reaction proceeds. For butylhydrazine sulfate, theoretical predictions can shed light on its thermal decomposition pathways or its reactions with other chemical species.

One potential reaction is the proton transfer between the butylhydrazinium cation and a base. Quantum chemical calculations can model the energy profile of this process, determining the proton affinity of the different nitrogen atoms and the activation barrier for the transfer.

Another area of interest is the thermal decomposition of the compound. Theoretical studies on similar hydrazine derivatives have focused on the cleavage of the N-N bond, which is often the weakest bond in the molecule. sci-hub.box By calculating the N-N bond dissociation enthalpy (BDE), the thermal stability of the butylhydrazinium cation can be assessed. The calculations would likely show that the presence of the butyl group influences the BDE compared to unsubstituted hydrazine. Computational methods can trace the entire reaction pathway for decomposition, identifying intermediates and the final products, along with the energetics of each step.

Structure-Reactivity Relationship Investigations through Computational Modeling

Computational modeling allows for systematic investigations into how changes in molecular structure affect reactivity. For a series of alkylhydrazine sulfates, including butylhydrazine sulfate, these studies can establish quantitative structure-reactivity relationships (QSRR).

By computationally analyzing a series of alkylhydrazines (methyl, ethyl, propyl, butyl, etc.), trends in various properties can be identified. For example, the effect of increasing the alkyl chain length on the N-N bond dissociation enthalpy, proton affinity, and electronic properties like the HOMO-LUMO gap can be calculated. Studies on substituted hydrazines have shown that electron-donating substituents can influence the strength of the N-N bond. sci-hub.box

These calculated parameters, often referred to as quantum chemical descriptors, can then be correlated with experimentally observed reactivity. For instance, the calculated HOMO energy can be related to the molecule's susceptibility to oxidation, while the LUMO energy can be an indicator of its reactivity towards nucleophiles. By establishing a robust model, the reactivity of other, yet-to-be-synthesized, alkylhydrazine derivatives could be predicted, guiding future experimental work.

Analytical Methodologies for the Characterization of Butylhydrazine Sulfate

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for elucidating the molecular structure of butylhydrazine (B1329735) sulfate (B86663) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the butylhydrazinium cation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group and the hydrazine (B178648) moiety. For an n-butyl group, a characteristic pattern would emerge: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and another triplet for the methylene group attached to the nitrogen. The N-H protons of the hydrazinium (B103819) group (-NH₂-NH₃⁺) would likely appear as broad signals due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four non-equivalent carbon atoms of the n-butyl group. The chemical shifts would be influenced by their proximity to the electronegative hydrazinium group.

Table 1: Predicted NMR Spectroscopic Data for the n-Butylhydrazinium Cation| Technique | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | CH₃- | ~0.9 | Triplet (t) |

| CH₃-CH₂- | ~1.4 | Sextet | |

| -CH₂-CH₂-N | ~1.6 | Quintet | |

| -CH₂-NH- | ~2.8 - 3.0 | Triplet (t) | |

| -NH-NH₃⁺ | Broad, variable | Singlet (br s) | |

| ¹³C NMR | CH₃- | ~13-15 | - |

| CH₃-CH₂- | ~19-21 | - | |

| -CH₂-CH₂-N | ~28-30 | - | |

| -CH₂-NH- | ~50-55 | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the butylhydrazinium cation, confirming its molecular weight and providing structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the intact butylhydrazinium cation [C₄H₁₁N₂]⁺ would be observed. Tandem MS (MS/MS) experiments would induce fragmentation, likely leading to the loss of the butyl group or cleavage of the N-N bond.

Table 2: Predicted Mass Spectrometry Data for the n-Butylhydrazinium Cation| Ion | Formula | Predicted m/z | Comment |

|---|---|---|---|

| [M]⁺ | [C₄H₁₁N₂]⁺ | 87.09 | Molecular Ion (cation) |

| [M - C₄H₉]⁺ | [H₂N]⁺ | 31.03 | Loss of butyl radical |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.07 | Butyl cation fragment |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of butylhydrazine sulfate would show characteristic absorption bands for the N-H bonds of the hydrazinium group, the S=O and S-O bonds of the sulfate anion, and the C-H bonds of the butyl group. nist.gov

Table 3: Characteristic IR Absorption Bands for Butylhydrazine Sulfate| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretching | -NH₃⁺, -NH- | 3100 - 3300 (broad) |

| C-H stretching | Alkyl (CH₃, CH₂) | 2850 - 2960 |

| N-H bending | -NH₃⁺ | ~1600 |

| C-H bending | Alkyl (CH₃, CH₂) | 1375 - 1465 |

| S=O stretching | Sulfate (SO₄²⁻) | ~1100 (strong, broad) |

Chromatographic Methods for Purity Assessment and Separation

Gas Chromatography (GC): Due to the low volatility and polar nature of butylhydrazine sulfate, direct GC analysis is challenging. Derivatization is typically required to convert the analyte into a more volatile and thermally stable compound. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis of this ionic compound. Reversed-phase HPLC using an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) can be employed to achieve separation. Detection is commonly performed using a UV detector (after derivatization) or an Evaporative Light Scattering Detector (ELSD).

Ion Chromatography (IC): As an ionic salt, butylhydrazine sulfate can be analyzed by ion chromatography. This technique separates ions based on their affinity for an ion-exchange resin, allowing for the quantification of both the butylhydrazinium cation and the sulfate anion.

Table 4: Exemplary Chromatographic Conditions for Alkylhydrazine Analysis| Method | Column | Mobile Phase | Detector |

|---|---|---|---|

| GC (with derivatization) | Capillary column (e.g., DB-5) | Helium carrier gas | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Reversed-Phase HPLC | C18 column | Acetonitrile/Water with ion-pairing agent (e.g., TFA) | UV (post-derivatization) or ELSD |

| Ion Chromatography | Cation-exchange column | Aqueous acid eluent (e.g., methanesulfonic acid) | Conductivity Detector |

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 5: Reference Crystallographic Data for Hydrazine Sulfate| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.251 Å, b = 9.159 Å, c = 5.534 Å |

| Formula Units per Cell (Z) | 4 |

Quantitative Determination and Impurity Profiling

Quantitative analysis aims to determine the exact amount of butylhydrazine sulfate in a sample, while impurity profiling identifies and quantifies any other substances present.

Quantitative Analysis: HPLC is the predominant technique for the quantification of butylhydrazine sulfate. By constructing a calibration curve with standards of known concentration, the amount of the compound in an unknown sample can be accurately determined. Titrimetric methods, such as acid-base titration or redox titration, can also be employed for assay determination in bulk material.

Impurity Profiling: A crucial aspect of quality control is the identification of impurities. For butylhydrazine sulfate, potential impurities could include isomers (e.g., sec-butylhydrazine, tert-butylhydrazine), unreacted starting materials, or byproducts from the synthesis. A combination of HPLC and MS (LC-MS) is a powerful tool for separating and identifying these related substances at low levels.

Table 6: Potential Impurities and Methods for Their Determination| Potential Impurity | Likely Origin | Recommended Analytical Technique |

|---|---|---|

| Hydrazine | Starting material | HPLC with derivatization, IC |

| Butylamine (B146782) | Side reaction product | GC, HPLC |

| Dibutylhydrazine | Over-alkylation product | GC-MS, LC-MS |

| Isobutylhydrazine, sec-butylhydrazine, tert-butylhydrazine (B1221602) | Isomeric starting materials | GC, HPLC |

Future Directions in Butylhydrazine Sulfate Research

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of alkylhydrazines often involves hazardous reagents and produces significant waste. A primary future objective is the development of green synthetic routes to butylhydrazine (B1329735) sulfate (B86663) that prioritize safety, efficiency, and environmental sustainability.

Research in this area will likely focus on several key strategies:

Biocatalytic Synthesis: The use of enzymes, such as engineered imine reductases (IREDs), presents a promising avenue for the synthesis of alkylhydrazines. researchgate.netresearchgate.net Future work could explore the development of specific IREDs or other enzymes capable of catalyzing the formation of butylhydrazine from readily available precursors under mild, aqueous conditions. This approach offers high selectivity and reduces the need for harsh reagents and organic solvents.

Greener Oxidants and Catalysts: The peroxide or ketazine processes for hydrazine (B178648) synthesis, which utilize hydrogen peroxide as a greener oxidant, could be adapted for butylhydrazine production. youtube.com Research could focus on developing catalysts that facilitate the reaction of butylamine (B146782) with a green nitrogen source, minimizing the formation of salt byproducts. youtube.com Heterogeneous catalysts, such as supported platinum catalysts, could also be explored for the direct synthesis of amines from alcohols and hydrazine, a methodology that could potentially be adapted for butylhydrazine synthesis. acs.org

Atom Economy and Waste Minimization: Future synthetic protocols will be designed to maximize atom economy. This involves choosing reaction pathways where the majority of atoms from the reactants are incorporated into the final product. For instance, processes that avoid the use of protecting groups and multiple steps will be prioritized. organic-chemistry.org An illustrative comparison of traditional versus potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Alkylhydrazines

| Parameter | Traditional Synthesis (e.g., Alkylation of Hydrazine) | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Alkyl halides, strong bases | Biocatalysts, green oxidants (e.g., H₂O₂) |

| Solvents | Volatile organic solvents | Water, bio-based solvents |

| Byproducts | Inorganic salts, organic waste | Water, nitrogen gas |

| Reaction Conditions | Harsh temperatures and pressures | Mild, ambient conditions |

Exploration of Novel Chemical Transformations and Reaction Discovery

Butylhydrazine sulfate is a versatile building block for organic synthesis. Future research will aim to uncover new reactions and expand its utility, particularly in the construction of complex molecules and heterocyclic systems.

Key areas for exploration include:

Synthesis of Nitrogen-Containing Heterocycles: Hydrazine derivatives are crucial precursors for a wide array of nitrogen-containing heterocycles, such as pyrazoles, triazines, and pyridazines. semanticscholar.orgnih.gov Future studies will likely investigate the use of butylhydrazine sulfate in cycloaddition and condensation reactions to generate novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. semanticscholar.orgmdpi.com

C-N Bond Forming Reactions: The development of new carbon-nitrogen bond-forming reactions is a central theme in organic chemistry. Butylhydrazine sulfate can serve as a nucleophilic nitrogen source in various transformations. Research could focus on metal-catalyzed cross-coupling reactions or photocatalytic methods to form C-N bonds under mild conditions. organic-chemistry.org

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient. Designing MCRs that incorporate butylhydrazine sulfate would provide rapid access to molecular complexity. mdpi.com A potential area of investigation is the development of MCRs for the synthesis of hydrazide-hydrazone compounds. mdpi.com

Table 2: Potential Novel Transformations of Butylhydrazine Sulfate

| Reaction Type | Potential Substrates | Potential Products | Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Alkynes, Alkenes | Substituted Pyrazoles | Access to important pharmaceutical scaffolds |

| Condensation | Dicarbonyl compounds | Pyridazines, Diazepines | Synthesis of novel heterocyclic systems |

| Metal-Catalyzed Cross-Coupling | Aryl halides | N-Aryl-N'-butylhydrazines | Formation of valuable synthetic intermediates |

| Photoredox Catalysis | Olefins | Functionalized hydrazines | Mild and selective C-N bond formation |

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of butylhydrazine sulfate chemistry into automated and continuous flow platforms represents a significant step towards more efficient, safer, and scalable synthesis.

Future directions in this domain include:

Flow Chemistry Synthesis: Continuous flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, which is particularly important when working with energetic compounds like hydrazines. seqens.comaip.org Future research will focus on developing robust flow protocols for the synthesis of butylhydrazine sulfate and its subsequent reactions. rsc.orgresearchgate.netresearchgate.net This will enable on-demand production and reduce the risks associated with handling large quantities of hazardous materials. seqens.com

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal parameters for a given transformation. This high-throughput approach can accelerate the discovery of new reactions and the optimization of existing ones involving butylhydrazine sulfate.

Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate purification. Future work could aim to develop multi-step flow syntheses that use butylhydrazine sulfate as a key intermediate, streamlining the production of complex target molecules.

Advanced Characterization Techniques for In-Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms involving butylhydrazine sulfate is crucial for controlling reactivity and designing more efficient synthetic routes. The application of advanced characterization techniques will be instrumental in achieving this.

Future research will leverage:

In-Situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. mdpi.comfiveable.me These methods can provide invaluable insights into the mechanistic pathways of reactions involving butylhydrazine sulfate.

Mass Spectrometry: Advanced mass spectrometry techniques, such as chemical ionization mass spectrometry (CIMS), can be used to study the gas-phase kinetics and mechanisms of hydrazine reactions. researchgate.net This can help in understanding the fundamental reactivity of butylhydrazine sulfate.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play a crucial role in complementing experimental studies. mdpi.com These theoretical approaches can be used to model reaction pathways, calculate transition state energies, and predict the structures of intermediates and products, providing a detailed picture of the reaction mechanism at the molecular level. researchgate.net

Table 3: Advanced Techniques for Mechanistic Studies of Butylhydrazine Sulfate Reactions

| Technique | Information Gained | Application to Butylhydrazine Sulfate |

|---|---|---|

| In-Situ NMR Spectroscopy | Identification of intermediates, reaction kinetics | Monitoring cycloaddition and condensation reactions |

| In-Situ IR/Raman Spectroscopy | Changes in functional groups, reaction monitoring | Studying C-N bond formation in real-time |

| Mass Spectrometry | Detection of reaction products and intermediates | Analyzing complex reaction mixtures |

| Computational Chemistry (DFT) | Reaction pathways, transition state analysis | Modeling novel transformations and predicting reactivity |

Q & A

Q. What methodological considerations are critical when optimizing hydrazine sulfate concentration as a reducing agent in spectrophotometric phosphorus analysis?

Hydrazine sulfate’s efficacy in reducing ammonium molybdate to phosphomolybdate complexes depends on precise concentration optimization. Studies show a direct proportionality between hydrazine sulfate concentration (0.001–0.1 M) and absorbance, with excess concentrations (>0.1 M) leading to reduced stability due to incomplete reduction. Method validation includes linearity tests using standard solutions with varying concentrations to ensure reproducibility . Researchers should prioritize pH control (acidic conditions) and validate via absorbance curves to avoid over-reduction artifacts.

Q. How is hydrazine sulfate employed in organic synthesis for selective reduction of functional groups?

Hydrazine sulfate acts as a mild reducing agent, selectively reducing aldehydes, ketones, nitro groups, and oximes to alcohols or amines under controlled conditions. For example, in sulfonohydrazide synthesis, hydrazine hydrate reacts with sulfonyl chlorides in chloroform, followed by aqueous extraction and solvent removal. This method achieves high yields (e.g., 91% for 3,4-dimethoxybenzenesulfonohydrazide) without requiring further purification . Key considerations include reaction temperature (room temperature) and stoichiometric ratios to avoid side reactions.

Q. What are the key steps in synthesizing hydrazine sulfate from carbamide production wastewater?

Synthesis involves treating formaldehyde-containing wastewater (FSC) with an alkaline NaClO solution under microwave irradiation (2.45 GHz, 263–373 K) to generate raw hydrazine. Subsequent neutralization with NaOH and reaction with sulfuric acid yields hydrazine sulfate. Process optimization includes passive experimentation to balance parameters like irradiation time and temperature, with by-product removal (e.g., Na₂SO₄) achieved through filtration and concentration .

Advanced Research Questions

Q. How do contradictory clinical trial outcomes for hydrazine sulfate in cancer treatment inform preclinical experimental design?

Contradictory data from randomized trials (e.g., no survival benefit in advanced lung/colorectal cancer vs. anecdotal weight stabilization ) highlight the need for rigorous preclinical models. Researchers must address confounders like acetylator phenotypes affecting hydrazine metabolism and ensure translational relevance by modeling cachexia-specific endpoints (e.g., gluconeogenesis inhibition via PEPCK activity ). Preclinical studies should also evaluate dose-dependent toxicity (e.g., hepatotoxicity via proteomic markers ).

Q. What mechanistic insights explain hydrazine sulfate’s role in graphene oxide (GO) deoxygenation compared to thermal reduction?

Hydrazine sulfate selectively reduces epoxide groups on GO via three pathways, while thermal treatment removes hydroxyl, carbonyl, and carboxyl groups. Computational studies (M05-2X/6-31G(d)) show hydrazine-mediated de-epoxidation is kinetically favorable at aromatic domain interiors but stalls at edges due to hydrazino alcohol formation. Thermal reduction, in contrast, accelerates with temperature, making it less selective. Researchers must tailor reduction methods based on target oxygen functionalities .

Q. What proteomic approaches elucidate hydrazine sulfate-induced hepatotoxicity in preclinical models?

2-D DIGE combined with multivariate analysis (PCA/PLSR) identifies dose- and time-dependent protein expression changes in rat liver. Key biomarkers include proteins linked to lipid metabolism (e.g., apolipoprotein A-I), Ca²⁺ homeostasis (calreticulin), and stress response (HSP70). These findings suggest hydrazine disrupts metabolic pathways beyond gluconeogenesis, necessitating toxicity screening in synthetic or pharmacological applications .

Methodological Guidelines for Data Contradiction Analysis

- Clinical vs. Preclinical Discrepancies : Compare endpoints (e.g., tumor regression vs. survival) and control for variables like concurrent therapies .

- Reduction Efficiency : Validate hydrazine sulfate’s role in competing reactions (e.g., interference from Hg²⁺ or Pb²⁺ in cadmium testing ).

- Synthesis By-Products : Use ion chromatography to quantify Na₂SO₄/NaCl residuals in hydrazine sulfate batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.